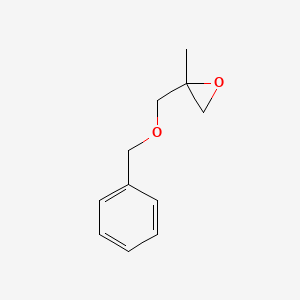

2-((Benzyloxy)methyl)-2-methyloxirane

描述

Significance of Epoxide Architectures in Synthetic Organic Chemistry

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by a highly strained ring. numberanalytics.comwikipedia.org This inherent ring strain, approximately 13 kcal/mol, makes them susceptible to ring-opening reactions by a wide array of nucleophiles, including alcohols, amines, thiols, and organometallic reagents. wikipedia.orgrsc.orgmasterorganicchemistry.com This reactivity is the foundation of their importance in organic synthesis, providing a reliable method for introducing two adjacent functional groups with controlled stereochemistry. numberanalytics.comrsc.org

The reactions of epoxides are highly valuable as they enable the construction of complex molecules with high regio- and stereoselectivity. numberanalytics.com The synthetic utility of epoxides is demonstrated in their application as key intermediates in the production of polymers, surfactants, and a multitude of pharmaceutical agents. youtube.comstudysmarter.co.ukmdpi.com The ability to control the stereochemical outcome of epoxide ring-opening reactions is particularly crucial in drug development, where the chirality of a molecule can dictate its biological activity. mdpi.com

Elucidating the Structural Role of the Benzyloxymethyl and Methyl Substituents in Oxirane Systems

The specific substituents on the oxirane ring of 2-((Benzyloxy)methyl)-2-methyloxirane impart distinct properties that chemists can exploit.

Methyl Substituent: The presence of a methyl group creates a tertiary carbon center on the epoxide ring. In base-catalyzed or nucleophilic ring-opening reactions, which typically follow an Sₙ2 mechanism, the nucleophile will preferentially attack the less sterically hindered carbon. masterorganicchemistry.comlibretexts.org In the case of this compound, this directs the nucleophile to the primary carbon of the oxirane. Under acidic conditions, the reaction mechanism can have more Sₙ1 character, and the regioselectivity may favor attack at the more substituted carbon that can better stabilize a partial positive charge. wikipedia.orglibretexts.org

Benzyloxymethyl Substituent: This group serves multiple strategic roles. The benzyl (B1604629) (Bn) group is a common and robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions but can be readily removed when needed, typically via hydrogenolysis. The ether linkage itself provides chemical stability. Furthermore, the steric bulk of the benzyloxymethyl group reinforces the regioselectivity of nucleophilic attack at the less hindered primary carbon. This substituent is crucial for building larger, more complex molecular frameworks, often seen in the synthesis of natural products.

Prioritizing Research Avenues for Stereocenter-Rich Epoxides in Advanced Synthesis

The demand for enantiomerically pure compounds continues to drive innovation in synthetic methodology. Stereocenter-rich epoxides, such as the chiral variants of this compound, are at the forefront of this research.

Current research priorities include:

Asymmetric Synthesis: Developing new and more efficient catalytic methods for the asymmetric epoxidation of alkenes is a major focus. nih.gov Techniques like the Sharpless-Katsuki epoxidation have been pivotal, but the search for catalysts that are more general, cheaper, and environmentally benign continues. mdpi.comnih.gov

Kinetic Resolution: The kinetic resolution of racemic epoxides offers another powerful strategy to access enantiomerically pure materials. acs.org This involves using a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the epoxide, allowing for their separation.

Complex Molecule Synthesis: Chiral epoxides are invaluable starting materials for the total synthesis of complex natural products and pharmaceuticals. rsc.orgnih.govresearchgate.net Research focuses on incorporating these building blocks into convergent and efficient synthetic routes. For instance, the regioselective ring-opening allows for the installation of key functionalities in molecules like the antihypertensive diltiazem (B1670644) and the anticancer agent carfilzomib. mdpi.com

Polymer Chemistry: The stereoselective polymerization of epoxides is an emerging field. rsc.orgnih.gov Using chiral catalysts to control the ring-opening polymerization of racemic epoxides can lead to the formation of isotactic polyethers, which are polymers with a regular stereochemical structure and potentially unique material properties. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-methyl-2-(phenylmethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(9-13-11)8-12-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAMGLPHDPDNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)COCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 2 Benzyloxy Methyl 2 Methyloxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The chemical behavior of 2-((benzyloxy)methyl)-2-methyloxirane is dominated by the high ring strain of the three-membered oxirane ring, making it susceptible to ring-opening reactions by a variety of nucleophiles. These reactions are synthetically valuable as they allow for the stereospecific and regioselective introduction of two functional groups. The reaction pathways and product outcomes are highly dependent on the nature of the nucleophile and the reaction conditions (acidic, basic, or metal-catalyzed).

The regioselectivity of the nucleophilic ring-opening of this compound is dictated by the substitution pattern of its epoxide carbons. The oxirane ring consists of a primary carbon (C3) and a quaternary, methylated carbon (C2), which is a tertiary center. This structural asymmetry leads to distinct regiochemical outcomes depending on the reaction mechanism. chemistrysteps.commagtech.com.cn

Under basic or neutral conditions with a strong nucleophile (e.g., Grignard reagents, alkoxides, amines), the reaction proceeds via a classic SN2 mechanism. openstax.orgbyjus.com In this pathway, steric hindrance is the controlling factor. The nucleophile preferentially attacks the less sterically hindered primary carbon atom. magtech.com.cnopenstax.org This is often referred to as the "normal" addition product.

Conversely, under acidic conditions, the reaction mechanism has significant SN1 character. chemistrysteps.comopenstax.orglibretexts.org The epoxide oxygen is first protonated, creating a better leaving group. The C-O bond begins to break, leading to a transition state with substantial positive charge buildup on the carbon atom that can best stabilize it. chemistrysteps.comyoutube.com The quaternary carbon, being a tertiary center, is more capable of stabilizing this partial positive charge than the primary carbon. chemistrysteps.comstackexchange.com Consequently, the nucleophile attacks at the more substituted carbon atom. openstax.orglibretexts.org This outcome is referred to as the "abnormal" addition product.

In both acidic and basic pathways, the nucleophilic attack occurs from the backside of the C-O bond, resulting in an inversion of configuration at the center of attack. This makes the ring-opening a stereospecific reaction. chemistrysteps.com

Table 1: Regioselectivity of Nucleophilic Attack on this compound

| Reaction Condition | Controlling Factor | Site of Nucleophilic Attack | Product Type | Mechanism |

| Acidic (Weak Nucleophile) | Electronic (Carbocation Stability) | Quaternary (Tertiary) Carbon | "Abnormal" | SN1-like |

| Basic (Strong Nucleophile) | Steric Hindrance | Primary Carbon | "Normal" | SN2 |

In the presence of an acid catalyst, the ring-opening of this compound proceeds through a mechanism that is a hybrid between SN1 and SN2. byjus.comlibretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group. chemistrysteps.commasterorganicchemistry.com

The subsequent nucleophilic attack is highly regioselective. Due to the presence of the tertiary carbon atom, the transition state involves significant carbocationic character at this more substituted position. openstax.orgchemistrysteps.com Even though a full carbocation is not typically formed, the positive charge is shared predominantly by the tertiary carbon. youtube.comkhanacademy.org This electronic effect directs weak nucleophiles, such as water, alcohols, or halides, to attack the tertiary carbon. openstax.orgchemistrysteps.com

For instance, the acid-catalyzed hydrolysis with aqueous acid (H₃O⁺) yields 3-(benzyloxy)-2-methylpropane-1,2-diol. Similarly, reaction with an alcohol (ROH) in the presence of an acid catalyst produces a β-alkoxy alcohol, and treatment with anhydrous hydrogen halides (HX) yields a β-halo alcohol, with the nucleophile adding to the C2 position. openstax.org

Product Distribution: Under acidic conditions, the major product results from the nucleophilic attack at the more substituted carbon. However, a minor product resulting from attack at the less substituted carbon may also be formed, with the ratio depending on the specific nucleophile and reaction conditions. openstax.orgstackexchange.com

Table 2: Products of Acid-Catalyzed Ring-Opening of this compound

| Nucleophile (Reagent) | Major Product |

| H₂O (H₃O⁺) | 3-(Benzyloxy)-2-methylpropane-1,2-diol |

| CH₃OH (H₂SO₄) | 1-(Benzyloxy)-3-methoxy-2-methylpropan-2-ol |

| HCl (anhydrous) | 1-(Benzyloxy)-3-chloro-2-methylpropan-2-ol |

Under basic conditions, the ring-opening of this compound occurs via a pure SN2 mechanism. libretexts.orgjsynthchem.com Unlike the acid-catalyzed pathway, the epoxide ring is not activated by protonation. Therefore, a strong nucleophile is required to attack the neutral epoxide. byjus.comjsynthchem.com The leaving group in this case is an alkoxide anion, which is generally a poor leaving group; however, the release of the significant ring strain provides the driving force for the reaction. byjus.comlibretexts.org

The regioselectivity is governed by steric hindrance. The nucleophile attacks the less sterically encumbered carbon atom, which is the primary carbon (C3) of the oxirane ring. openstax.org This leads to the formation of a secondary alcohol. For example, reaction with sodium methoxide (B1231860) (NaOCH₃) in methanol (B129727) would yield 1-(benzyloxy)-3-methoxypropan-2-ol.

Table 3: Products of Base-Catalyzed Ring-Opening of this compound

| Nucleophile (Reagent) | Product |

| OH⁻ (NaOH, H₂O) | 1-(Benzyloxy)-2-methylpropane-1,2-diol |

| CH₃O⁻ (NaOCH₃, CH₃OH) | 1-(Benzyloxy)-3-methoxypropan-2-ol |

| R₂NH (Amines) | 1-(Dialkylamino)-3-(benzyloxy)propan-2-ol |

| RMgX (Grignard Reagents) | 1-(Benzyloxy)-4-substituted-butan-2-ol |

Metal catalysts can significantly influence the reactivity and selectivity of epoxide ring-opening reactions, often enabling transformations that are difficult to achieve under standard acidic or basic conditions.

Copper catalysts are widely used to promote the regioselective ring-opening of epoxides with various nucleophiles, particularly organometallic reagents like Grignard reagents. acs.orgacs.org The copper(I)-catalyzed addition of Grignard reagents (RMgX) to epoxides typically proceeds with high regioselectivity, favoring attack at the less substituted carbon atom. acs.orgresearchgate.net

For this compound, a copper-catalyzed reaction with a Grignard reagent would result in the nucleophile attacking the primary carbon. This reaction is synthetically useful for forming new carbon-carbon bonds. For instance, using vinylmagnesium chloride in the presence of a copper(I) salt like copper iodide (CuI) or copper chloride (CuCl) would yield 1-(benzyloxy)pent-4-en-2-ol. acs.org The use of a copper catalyst often provides cleaner reactions and minimizes the formation of byproducts that can occur with Grignard reagents alone. acs.orgresearchgate.net

Cobalt-salen complexes are highly effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides. nih.govacs.org This process involves the highly enantioselective ring-opening of a racemic epoxide with water. The accepted mechanism involves a cooperative bimetallic pathway where one chiral cobalt(III) complex acts as a Lewis acid to activate the epoxide by coordinating to its oxygen atom. nih.govnih.gov Simultaneously, a second cobalt(III) complex acts as a Brønsted base to deliver the hydroxide (B78521) nucleophile. acs.orgnih.gov

While this compound is a trisubstituted, not a terminal, epoxide, the principles of cobalt-catalyzed activation are relevant. The Lewis acidic cobalt center activates the C-O bonds of the epoxide. Computational and experimental studies on other epoxides have shown that the epoxide binds to the cobalt center in a very specific geometry, which is crucial for the high stereoselectivity observed in these reactions. nih.gov The nucleophilic attack is then directed by this catalyst-substrate complex. In some cobalt-catalyzed systems, particularly those involving reductive cross-coupling with aryl halides, the nucleophilic cobalt(I) species has been shown to attack the less hindered side of the epoxide ring. chemrxiv.org This leads to the formation of a cobalt-alkyl intermediate which can then undergo further reaction. chemrxiv.org

Ring-Opening with Carbon-Centered Nucleophiles (e.g., Organometallics, Stabilized Carbanions, Boronic Esters)

The reaction of epoxides with carbon-centered nucleophiles is a fundamental method for carbon-carbon bond formation. However, specific studies detailing the ring-opening of this compound with organometallics (like organocuprates, Grignard reagents, or organolithium compounds), stabilized carbanions (such as enolates), or boronic esters are not extensively detailed in the available literature. Generally, such reactions on unsymmetrically substituted epoxides are governed by steric and electronic factors, with nucleophilic attack often occurring at the less substituted carbon atom under neutral or basic conditions.

Table 1: Ring-Opening Reactions with Carbon-Centered Nucleophiles

| Nucleophile Class | Specific Reagent Example | Expected Product Structure | Regioselectivity | Notes |

|---|---|---|---|---|

| Organometallics | Dialkylcuprates | Tertiary alcohol | Attack at the less hindered carbon | Data for this specific substrate is not available. |

| Stabilized Carbanions | Lithium enolates | γ-Hydroxy ketone | Attack at the less hindered carbon | Data for this specific substrate is not available. |

Ring-Opening with Heteroatom Nucleophiles

The cleavage of the epoxide ring by heteroatom nucleophiles is a common route to 1,2-difunctionalized compounds.

The reaction of this compound with alcohols (alcoholysis) or carboxylic acids would be expected to yield β-alkoxy alcohols or β-hydroxy esters, respectively. These reactions are typically catalyzed by either acid or base. In acid-catalyzed reactions of similar epoxides, the nucleophile generally attacks the more substituted carbon atom, while base-catalyzed reactions favor attack at the less substituted carbon. Specific experimental data for this compound is not detailed in the reviewed literature.

The aminolysis of epoxides is a standard method for the synthesis of β-amino alcohols. The reaction of this compound with amines would follow general principles, with primary and secondary amines yielding the corresponding amino alcohols.

The reaction of azides with epoxides produces β-azido alcohols, which are versatile synthetic intermediates. There is a documented procedure for the reaction of 2-((benzyloxy)methyl)oxirane (a closely related compound) with sodium azide (B81097) in the presence of a copper(I) catalyst and an ionic liquid at 80°C, which proceeds over 10 hours. nih.gov It is plausible that this compound would react under similar conditions.

Table 2: Ring-Opening Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent | Product Type | Reaction Conditions |

|---|

The ring-opening of epoxides with sulfur and selenium nucleophiles provides access to β-hydroxy sulfides and β-hydroxy selenides. Thiols and their corresponding thio-anions are effective nucleophiles for this transformation. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. Detailed studies on the reaction of this compound with these nucleophiles have not been found in the surveyed literature.

The synthesis of beta-functionalized tellurides through the ring-opening of epoxides with tellurium nucleophiles is a known transformation in organotellurium chemistry. However, specific examples of this reaction with this compound are not described in the available scientific reports.

Rearrangement Reactions and Isomerizations of the Oxirane Scaffold

Epoxides can undergo various rearrangement and isomerization reactions, often under acidic, basic, or thermal conditions. Common rearrangements include the formation of carbonyl compounds (aldehydes or ketones) or allylic alcohols. For instance, 2-methyloxirane can be isomerized to propionaldehyde (B47417) under the action of a catalyst. The Wittig rearrangement is another type of reaction that has been observed in systems containing a benzyloxy group. nih.gov However, specific studies detailing the rearrangement or isomerization of the this compound scaffold are not present in the reviewed literature.

Oxidation and Reduction Pathways of the Epoxide and Benzyloxymethyl Functional Groups

The chemical reactivity of this compound under oxidative and reductive conditions is dictated by the distinct properties of the benzyl (B1604629) ether and the trisubstituted epoxide ring.

Oxidation: The benzyloxymethyl group is the primary site of oxidation. The benzylic C-H bond is susceptible to attack by various oxidizing agents. For instance, hypervalent iodine reagents and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are known to oxidize benzyl ethers. siu.eduorganic-chemistry.org Oxidation can lead to the formation of a benzoate (B1203000) ester, effectively transforming the benzyl ether into a latent benzoate functionality. siu.edu This transformation is valuable in synthetic chemistry as the resulting ester can be hydrolyzed under basic conditions. organic-chemistry.org Another potential outcome is the oxidative cleavage of the benzyl group, yielding the corresponding alcohol and benzaldehyde. siu.edu The epoxide ring is generally stable under these oxidative conditions, which primarily target the benzylic position.

Reduction: Both the epoxide ring and the benzyl ether are susceptible to reduction, though typically under different conditions, allowing for selective transformations.

The most common method for the reduction of the benzyl ether moiety is catalytic hydrogenolysis. organic-chemistry.org This reaction involves the cleavage of the carbon-oxygen bond of the ether using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). researchgate.net This process, known as debenzylation, results in the formation of 2-methyl-2-(hydroxymethyl)oxirane and toluene (B28343). This method is widely used due to its efficiency and clean conversion. organic-chemistry.org

The epoxide ring can be opened via reduction using strong hydride reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction proceeds via nucleophilic attack of a hydride ion (H⁻) on one of the epoxide carbons. In the case of this compound, which is an unsymmetrical epoxide, the attack is expected to occur at the less sterically hindered carbon (the -CH₂- group of the oxirane ring), leading to the formation of 1-(benzyloxy)-2-methylpropan-2-ol. The benzyl ether group is generally stable to LiAlH₄. masterorganicchemistry.comyoutube.com

The following table summarizes the expected major products from selective reduction reactions.

| Reagent/Catalyst | Target Functional Group | Expected Major Product(s) |

| H₂, Pd/C | Benzyloxymethyl | 2-Methyl-2-(hydroxymethyl)oxirane, Toluene |

| 1. LiAlH₄ 2. H₂O workup | Epoxide | 1-(Benzyloxy)-2-methylpropan-2-ol |

Photochemical Transformations Involving this compound

The interaction of light with this compound can induce specific chemical transformations, primarily involving the cleavage of the epoxide ring or reactions at the benzyloxymethyl group.

Visible Light-Promoted Regioselective Ring-Opening

Recent advancements in photochemistry have enabled the ring-opening of epoxides under mild conditions using visible light. rsc.org A prominent strategy involves the use of PhotoAcid Generators (PAGs), such as certain arylazo sulfones, which release a strong Brønsted acid (e.g., a sulfonic acid) upon irradiation with visible light. rsc.org

This photogenerated acid then catalyzes the ring-opening of the epoxide. The protonated epoxide becomes highly activated towards nucleophilic attack. For a trisubstituted epoxide like this compound, the regioselectivity of the nucleophilic attack depends on the reaction conditions. Under conditions that favor an Sₙ1-like mechanism, the nucleophile will attack the more substituted carbon atom due to the stabilization of the partial positive charge. Conversely, under Sₙ2-like conditions, attack at the less sterically hindered carbon is favored. The slow, controlled release of the acid from the PAG can provide mild conditions that allow for high regioselectivity. rsc.org

A variety of nucleophiles, including water, alcohols, and azide, can be employed in these reactions, leading to the formation of 1,2-disubstituted products such as diols and amino alcohols. rsc.org

Table of Potential Photochemical Ring-Opening Reactions

| Photoinitiator | Nucleophile (Nu-H) | Expected Major Regioisomer (Sₙ1-like attack) |

|---|---|---|

| Arylazo sulfone (PAG) | Methanol (CH₃OH) | 1-(Benzyloxy)-2-methoxy-2-methylpropan-2-ol |

| Arylazo sulfone (PAG) | Water (H₂O) | 1-(Benzyloxy)-2-methylpropane-2,3-diol |

Photochemically Induced Rearrangements

While classical photochemical rearrangements like sigmatropic shifts are not commonly reported for this specific structure, transformations involving the benzyloxymethyl group can be induced by light. A significant example is the visible-light-mediated oxidative debenzylation. mpg.deacs.org

This reaction can be performed using a photooxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgmpg.de The mechanism involves a single-electron transfer (SET) from the electron-rich benzyl ether to the photoexcited state of DDQ. This generates a radical cation at the benzylic position, which is then trapped by a nucleophile (like water) and ultimately leads to the cleavage of the benzyl group, yielding the corresponding alcohol and benzaldehyde. This method is notable for its mild conditions and tolerance of various functional groups that might be sensitive to traditional hydrogenolysis. mpg.deacs.org

Furthermore, in the presence of photoinitiators that generate cationic species, glycidyl (B131873) ethers are known to undergo cationic ring-opening photopolymerization. researchgate.net This process is initiated by a photogenerated acid, which leads to sequential ring-opening and polymerization, transforming the monomer into a polymer with a polyether backbone.

Stereochemical Control and Enantioselective Transformations of 2 Benzyloxy Methyl 2 Methyloxirane

Chirality Management in Synthetic Sequences

The primary method for establishing the stereocenter in 2-((benzyloxy)methyl)-2-methyloxirane is through the enantioselective epoxidation of its corresponding prochiral allylic alcohol precursor. The Sharpless Asymmetric Epoxidation (SAE) is a powerful and predictable method for this transformation. wikipedia.orgorganic-chemistry.org The reaction utilizes a catalyst system formed in situ from titanium(IV) isopropoxide and an enantiomerically pure dialkyl tartrate, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant. youtube.comwayne.edu

The substrate for this synthesis is the tertiary allylic alcohol, 2-methyl-3-(phenylmethoxy)-prop-1-en-2-ol. The facial selectivity of the epoxidation is reliably controlled by the chirality of the diethyl tartrate (DET) ligand used.

Using L-(+)-diethyl tartrate directs the epoxidation to the si face of the alkene, yielding (S)-2-((benzyloxy)methyl)-2-methyloxirane.

Using D-(−)-diethyl tartrate directs the epoxidation to the re face of the alkene, yielding (R)-2-((benzyloxy)methyl)-2-methyloxirane.

This reagent-controlled approach allows for predictable access to either enantiomer of the target epoxide, which is a critical aspect of managing chirality throughout a multi-step synthetic sequence. youtube.com The high degree of enantioselectivity achieved in the SAE ensures that the epoxide is obtained with high enantiomeric purity, a prerequisite for its use in subsequent stereoselective reactions.

Table 1: Illustrative Enantioselective Synthesis via Sharpless Asymmetric Epoxidation This table illustrates the expected outcomes based on the established mnemonic for the Sharpless Asymmetric Epoxidation.

| Chiral Ligand | Alkene Face Selectivity | Expected Epoxide Product | Predicted Enantiomeric Excess (ee) |

|---|---|---|---|

| L-(+)-Diethyl Tartrate | si-face attack | (S)-2-((Benzyloxy)methyl)-2-methyloxirane | >95% |

| D-(−)-Diethyl Tartrate | re-face attack | (R)-2-((Benzyloxy)methyl)-2-methyloxirane | >95% |

Diastereoselective Reactions Induced by the Epoxide Stereocenters

Once synthesized in enantiopure form, the stereocenter of this compound can direct the formation of new stereocenters in subsequent reactions. The most common reaction of epoxides is nucleophilic ring-opening. Due to steric hindrance at the fully substituted C2 carbon, nucleophilic attack under neutral or basic conditions (SN2 mechanism) occurs almost exclusively at the less-substituted C3 methylene (B1212753) carbon. youtube.com

While this primary ring-opening event does not generate a new stereocenter, the resulting product, a chiral 1,2-diol derivative, possesses a defined stereochemistry that can influence further transformations. For instance, the newly formed primary and tertiary hydroxyl groups in 1-(benzyloxy)-2-methylpropane-2,3-diol can act as directing groups in substrate-controlled reactions, such as cyclizations or further additions to other parts of the molecule, leading to a high degree of diastereoselectivity. The pre-existing C2 stereocenter effectively biases the transition state of subsequent reactions, favoring the formation of one diastereomer over the other.

Influence of Substrate Control and Catalyst Design on Enantiomeric Purity and Selectivity

The stereochemical outcome of reactions involving this compound can be governed by either the inherent chirality of the substrate or the influence of an external chiral catalyst.

Substrate Control: As discussed previously, the C2 stereocenter can direct downstream reactions, representing a classic case of substrate control where the chirality of the starting material determines the stereochemistry of the product.

Catalyst Control: An alternative strategy, particularly useful when starting with a racemic mixture of the epoxide, is catalyst-controlled kinetic resolution. In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of the racemic substrate at a much faster rate than the other. acs.org This results in the formation of a product from the more reactive enantiomer, while the less reactive enantiomer is left behind in an enantiomerically enriched state.

For example, the hydrolytic kinetic resolution (HKR) methodology, often employing chiral (salen)Co(III) complexes, is highly effective for terminal epoxides. acs.org A similar principle can be applied to the racemic this compound. A chiral catalyst would preferentially catalyze the ring-opening of one enantiomer, allowing for the separation of the unreacted, enantiopure epoxide from the chiral diol product. The choice of the catalyst's chirality dictates which enantiomer reacts and which is recovered.

Table 2: Illustrative Hydrolytic Kinetic Resolution (HKR) of Racemic this compound This table illustrates the expected outcome of a kinetic resolution, where a chiral catalyst selectively processes one enantiomer.

| Chiral Catalyst | More Reactive Epoxide Enantiomer | Recovered Epoxide (at ~50% conversion) | Diol Product Formed |

|---|---|---|---|

| (R,R)-(salen)Co(III) | (R)-enantiomer | (S)-enantiomer (>99% ee) | (R)-1-(benzyloxy)-2-methylpropane-2,3-diol |

| (S,S)-(salen)Co(III) | (S)-enantiomer | (R)-enantiomer (>99% ee) | (S)-1-(benzyloxy)-2-methylpropane-2,3-diol |

Retention and Inversion of Configuration in Ring-Opening Reactions

The stereochemical outcome at a chiral center during a reaction is fundamental. Ring-opening reactions of epoxides are classic examples where either inversion or retention of configuration can be observed, depending on the mechanism.

Inversion of Configuration: Inversion of configuration is the hallmark of an SN2 reaction. youtube.com For this compound, nucleophilic attack at the C2 stereocenter is sterically disfavored. However, under acidic conditions, the reaction mechanism can gain SN1 character. The epoxide oxygen is first protonated, and in the transition state, a partial positive charge (carbocation character) develops. This positive charge is better stabilized at the more substituted tertiary C2 carbon. A weak nucleophile can then attack this electrophilic C2 center. Although a free carbocation is not typically formed, this backside attack on the C2-O bond results in a clean inversion of configuration at the C2 stereocenter. researchgate.net

An initial acid-catalyzed ring-opening at C2 with a nucleophile (e.g., a halide), causing an inversion of the stereocenter.

A second SN2 reaction where a different nucleophile displaces the halide, causing a second inversion .

Applications of 2 Benzyloxy Methyl 2 Methyloxirane in Advanced Organic Synthesis

Chiral Building Block in the Synthesis of Complex Natural Products and Analogs

Enantiomerically pure 2-((benzyloxy)methyl)oxirane is a prominent member of the "chiral pool," which comprises readily available, optically active molecules from natural sources used as starting materials for complex syntheses. wikipedia.organkara.edu.trstudysmarter.co.uk The preservation of its stereocenter throughout a reaction sequence is a key strategy in asymmetric synthesis, efficiently transferring chirality to the target molecule. wikipedia.org

This oxirane is a crucial precursor for creating stereochemically defined fragments of larger natural products and their analogs. Research has shown its utility in preparing key intermediates for bioactive compounds. For instance, it serves as a chiral seed for the synthesis of:

Lactone fragments necessary for the construction of HMG-CoA reductase inhibitors like compactin and lovastatin.

cis-1,3-polyol units , which are common structural motifs in many polyketide and macrolide natural products.

Dideoxynucleosides and spiroacetal cyanohydrins , classes of compounds with significant biological and pharmaceutical relevance.

While it is widely cited as a foundational block for various anti-tumor agents and other bioactive natural products, its primary role is often in the efficient construction of chiral segments that are later incorporated into the final complex structure.

Precursor for Pharmacologically Active Compounds and Intermediates

The epoxide ring of 2-((benzyloxy)methyl)oxirane is susceptible to nucleophilic attack, a reaction that is fundamental to the synthesis of many pharmaceutical agents. This ring-opening reaction, often with an amine, is a cornerstone of its application in medicinal chemistry.

Glutaminase-1 (GLS1) Inhibitors: Glutaminase-1 is a key enzyme in the metabolic pathways of many cancer cells, making it a significant target for therapeutic intervention. researchgate.netnih.gov The development of small-molecule GLS1 inhibitors is an active area of research. However, based on available literature, the synthesis of prominent allosteric GLS1 inhibitors, such as the prototype Bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide (B99878) (BPTES), does not utilize 2-((benzyloxy)methyl)oxirane as a starting material. researchgate.net The established routes to these inhibitors originate from different precursors, indicating that while glycidyl (B131873) ethers are versatile, they are not documented as key intermediates for this specific class of compounds.

Beta-Blockers: Beta-adrenergic antagonists, or beta-blockers, are a major class of drugs for treating cardiovascular conditions like hypertension and angina. europeanpharmaceuticalreview.comresearchgate.net A core structural feature of many beta-blockers is an aryloxypropanolamine side chain. The synthesis of this moiety frequently relies on the ring-opening of a glycidyl ether intermediate by an amine, typically isopropylamine (B41738). bioengineer.orgeurekalert.org

While 2-((benzyloxy)methyl)oxirane is a model chiral glycidyl ether, the synthesis of specific widely-used beta-blockers employs structurally related, but different, glycidyl ether intermediates.

Propranolol: The synthesis of propranolol, a non-selective beta-blocker, proceeds through the key intermediate α-naphthyl glycidyl ether. This intermediate is typically formed by the reaction of α-naphthol with epichlorohydrin. ut.ac.irjocpr.com The subsequent ring-opening of this epoxide with isopropylamine yields propranolol. bioengineer.orgut.ac.ir Recent advancements have focused on optimizing this reaction, for example, by using novel amine-functionalized graphene oxide (NGO) membrane reactors to achieve ultrafast conversion. europeanpharmaceuticalreview.combioengineer.orgeurekalert.org

Betaxolol: Betaxolol is a selective β1-receptor antagonist. nih.gov Its synthesis involves the intermediate 1-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2,3-epoxypropane. researchgate.net This epoxide is generally prepared through a multi-step process starting from p-hydroxyphenylethyl alcohol, which is reacted with epichlorohydrin. researchgate.net

The following table outlines the key glycidyl ether intermediates for these representative beta-blockers.

| Beta-Blocker | Key Glycidyl Ether Intermediate | Typical Precursors for Intermediate |

|---|---|---|

| Propranolol | α-Naphthyl glycidyl ether | α-Naphthol + Epichlorohydrin |

| Betaxolol | 1-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-2,3-epoxypropane | 4-(2-(cyclopropylmethoxy)ethyl)phenol + Epichlorohydrin |

| Metoprolol | (4-(2-methoxyethyl)phenoxy)methyl)oxirane | 4-(2-methoxyethyl)phenol + Epichlorohydrin |

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The utility of 2-((benzyloxy)methyl)oxirane and its derivatives extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. chemicalbook.com In agrochemistry, complex molecular structures are often required to achieve selective herbicidal, insecticidal, or fungicidal activity. While specific, widely commercialized examples are not extensively detailed in public literature, patent filings indicate the use of related O-benzyl oxime ether derivatives as pesticides. google.com The versatile reactivity of the glycidyl ether moiety makes it a valuable intermediate for building such complex agrochemical compounds. chemicalbook.com

In the realm of specialty chemicals, benzyl (B1604629) glycidyl ether serves a well-documented role as a reactive diluent for epoxy resin formulations. chemicalbook.com Its inclusion offers several advantages:

Viscosity Reduction: It lowers the viscosity of the uncured epoxy resin, improving its processability, handling, and impregnation capabilities. chemicalbook.com

Enhanced Mechanical Properties: As a reactive diluent, it incorporates into the polymer network during curing. The rigid benzyl group in its structure can increase the heat distortion temperature and modulus of the final cured product compared to diluents with flexible alkyl chains. chemicalbook.com

Improved Dispersibility: It can act as a dispersant for additives like graphene in epoxy composites, leveraging π-π stacking interactions between its benzene (B151609) ring and the additive to create stable, high-performance materials. chemicalbook.com

Utilization in Polymer Chemistry and Functional Material Development

A significant and modern application of 2-((Benzyloxy)methyl)oxirane (benzyl glycidyl ether, BGE) is in polymer chemistry, specifically as a monomer for the synthesis of functional polycarbonates. acs.org The ring-opening copolymerization of BGE with carbon dioxide (CO₂) is a sustainable method to produce poly(benzyl 1,2-glycerol carbonate) (PBGC). acs.org This process utilizes CO₂, a greenhouse gas, as a C1 feedstock. scienceopen.com

The synthesis is typically achieved using well-defined metal catalysts, such as zinc or cobalt-salen complexes, which allow for controlled polymerization and high selectivity for carbonate linkages over ether linkages. acs.orgnih.gov

Key steps in this process include:

Copolymerization: Benzyl glycidyl ether is reacted with CO₂ under pressure in the presence of a catalyst. This creates the protected polymer, PBGC.

Deprotection: The benzyl protecting groups on the PBGC backbone are removed. This is most effectively accomplished via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C), which cleaves the benzyl ether to yield a primary hydroxyl group and toluene (B28343) as a byproduct. acs.org

The final product is poly(1,2-glycerol carbonate) (PGC), a functional, aliphatic polycarbonate with a pendant hydroxyl group on each repeating unit. This hydroxyl group provides a reactive handle for post-polymerization modification, allowing for the attachment of various molecules. For example, PGC has been functionalized with the anti-cancer drug paclitaxel (B517696) to create polymer-drug conjugates for sustained-release nanocarrier systems. PGC is also noted for its biodegradability, breaking down into non-toxic products like glycerol (B35011) and carbon dioxide. acs.org

The table below summarizes typical findings from the synthesis of these polymers.

| Parameter | Description |

|---|---|

| Monomers | Benzyl Glycidyl Ether (BGE) and Carbon Dioxide (CO₂) |

| Catalyst Systems | Diethylzinc/pyrogallol; [SalcyCoIIIX] complexes with a cocatalyst |

| Intermediate Polymer | Poly(benzyl 1,2-glycerol carbonate) (PBGC) |

| Deprotection Method | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Final Functional Polymer | Poly(1,2-glycerol carbonate) (PGC) |

| Key Feature of PGC | Pendant primary hydroxyl group for functionalization |

| Molecular Weights (Mn) | Reported in the range of 5,000–25,200 g/mol |

| Polydispersity Index (PDI) | Typically low, in the range of 1.2–2.3 |

| Applications | Biomedical materials, drug delivery systems, degradable polymers |

Mechanistic Investigations and Computational Studies of 2 Benzyloxy Methyl 2 Methyloxirane Reactivity

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analysis

The elucidation of reaction mechanisms for the ring-opening of 2-((benzyloxy)methyl)-2-methyloxirane relies on a combination of kinetic and spectroscopic studies. These investigations provide insights into the rate of reaction and the structural changes occurring throughout the transformation.

Kinetic Analysis: Kinetic studies are fundamental in determining the rate law of a reaction, which in turn sheds light on the molecularity of the rate-determining step. For the ring-opening of epoxides, the rate of reaction can be monitored by observing the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

The ring-opening of this compound can be catalyzed by both acids and bases. Under acidic conditions, the reaction typically follows a mechanism with SN1-like character, where the protonation of the epoxide oxygen is a rapid pre-equilibrium step, followed by the rate-determining nucleophilic attack. The rate of this reaction is often dependent on the concentration of both the epoxide and the acid catalyst.

In contrast, base-catalyzed ring-opening proceeds via an SN2 mechanism, where the nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring. The rate of this reaction is typically first order in both the epoxide and the nucleophile. For this compound, a 2,2-disubstituted epoxide, steric hindrance plays a significant role in determining the rate of nucleophilic attack.

Spectroscopic Analysis: Spectroscopic techniques are indispensable for identifying the reactants, intermediates, and products of a reaction, thereby providing crucial evidence for a proposed mechanism. Infrared (IR) spectroscopy can be used to monitor the disappearance of the characteristic C-O-C stretching vibrations of the epoxide ring (typically in the range of 1250 cm⁻¹ and 800-950 cm⁻¹).

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the connectivity of atoms in the product, allowing for the unambiguous determination of the regioselectivity of the ring-opening reaction. For instance, the attack of a nucleophile at the quaternary carbon of this compound versus the methylene (B1212753) carbon will result in distinct sets of signals in the NMR spectrum. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can further aid in the complete assignment of complex structures.

Transition State Analysis and Reaction Pathway Mapping for Ring-Opening and Other Transformations

The transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. The analysis of the transition state structure and its energy provides deep insights into the mechanism and selectivity of a reaction.

For the ring-opening of this compound, two primary pathways are considered:

SN2-type Pathway: In a base-catalyzed or nucleophilic ring-opening, the reaction proceeds through a concerted SN2 mechanism. The nucleophile attacks one of the epoxide carbons while the C-O bond is simultaneously broken. Due to the steric bulk of the methyl and benzyloxymethyl groups at the C2 position, the SN2 attack is expected to preferentially occur at the less substituted C3 methylene carbon. The transition state for this pathway would involve a pentacoordinate carbon atom.

SN1-type Pathway: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The C-O bond begins to break, leading to the development of a partial positive charge on the more substituted carbon atom (C2), which is stabilized by the inductive effect of the methyl group and the neighboring oxygen atom. This results in a transition state with significant carbocationic character. The nucleophile then attacks this more electrophilic carbon.

Computational chemistry is a powerful tool for mapping the potential energy surface of a reaction, allowing for the localization of minima (reactants and products) and saddle points (transition states). By calculating the energies of these stationary points, the activation energy barrier for each possible reaction pathway can be determined, providing a quantitative measure of the reaction's feasibility and selectivity. For this compound, computational mapping can help to quantify the energy difference between the transition states for nucleophilic attack at C2 and C3, thereby predicting the regiochemical outcome of the reaction.

Application of Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an essential tool for predicting the reactivity and selectivity of organic reactions. These methods allow for the in-silico investigation of molecular properties and reaction pathways, providing insights that can be difficult to obtain experimentally.

Reactivity Prediction: The reactivity of this compound can be assessed by calculating various molecular properties. For example, the analysis of the frontier molecular orbitals (HOMO and LUMO) can provide information about the sites most susceptible to nucleophilic or electrophilic attack. The calculated electrostatic potential map can also highlight the electron-rich and electron-deficient regions of the molecule, guiding the prediction of how it will interact with other reagents.

Selectivity Prediction: One of the key applications of quantum chemical calculations is the prediction of regioselectivity in epoxide ring-opening reactions. For this compound, the key question is whether a nucleophile will attack the more substituted C2 or the less substituted C3.

By modeling the transition states for both possible attack pathways, the corresponding activation energies can be calculated. The pathway with the lower activation energy will be the kinetically favored one. These calculations can take into account steric effects, electronic effects, and the nature of the nucleophile and solvent.

For instance, in a base-catalyzed reaction, DFT calculations would likely show a lower activation barrier for the attack at the sterically less hindered C3 position. Conversely, in an acid-catalyzed reaction, the calculations would likely favor the pathway involving a more stable carbocation-like transition state at the more substituted C2 position. The table below shows hypothetical calculated activation energies for the ring-opening of a generic 2,2-disubstituted oxirane, illustrating how computational data can be used to predict regioselectivity.

| Reaction Condition | Nucleophilic Attack at C2 (kcal/mol) | Nucleophilic Attack at C3 (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Base-catalyzed (SN2) | 25.0 | 18.5 | Attack at C3 |

| Acid-catalyzed (SN1-like) | 15.2 | 22.8 | Attack at C2 |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights (e.g., NMR, HRMS)

Advanced spectroscopic techniques are crucial for the unambiguous characterization of the structures of reactants, products, and sometimes even transient intermediates, providing definitive evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are fundamental for determining the constitution of the ring-opened products. For this compound, the chemical shifts and coupling constants of the protons and carbons in the vicinity of the newly formed stereocenter provide clear evidence of the regiochemistry of the reaction.

Two-dimensional (2D) NMR techniques are particularly insightful. For example:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the carbon skeleton of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for establishing the connectivity of complex molecules.

The table below presents hypothetical ¹³C NMR chemical shift data for the two possible regioisomeric products of the reaction of this compound with a generic nucleophile (Nu⁻).

| Carbon Atom | Expected δ (ppm) - Attack at C2 | Expected δ (ppm) - Attack at C3 |

|---|---|---|

| C2 (quaternary) | ~75-85 | ~70-80 |

| C3 (methylene) | ~45-55 | ~50-60 |

| CH₂OBn | ~70-75 | ~70-75 |

| CH₃ | ~20-30 | ~20-30 |

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This is crucial for confirming the identity of the products and for distinguishing between isomers. In mechanistic studies, HRMS can be used to identify reaction intermediates that can be trapped and analyzed, providing direct evidence for a proposed reaction pathway.

By combining kinetic data with the detailed structural information obtained from advanced spectroscopic techniques and the theoretical insights from quantum chemical calculations, a comprehensive understanding of the reactivity of this compound can be achieved.

Future Research Trajectories and Innovation in 2 Benzyloxy Methyl 2 Methyloxirane Chemistry

Development of Novel and Highly Efficient Catalytic Systems for Enantioselective Transformations

The asymmetric ring-opening of epoxides is a cornerstone of stereoselective synthesis, enabling the creation of two adjacent stereocenters in a single, highly controlled step. mdpi.com Future research is intensely focused on discovering and refining catalytic systems that offer superior efficiency, selectivity, and broader substrate scope for transformations involving 2-((benzyloxy)methyl)-2-methyloxirane.

A key area of innovation lies in the evolution of metal-salen complexes . mdpi.com While seminal work established chromium and cobalt-salen complexes as powerful catalysts for asymmetric epoxide ring-opening, ongoing research seeks to enhance their reactivity and practicality. nih.gov One promising strategy involves the creation of bimetallic or multimetallic systems where cooperative activation of both the epoxide and the nucleophile by different metal centers can lead to dramatically increased reaction rates—sometimes by one to two orders of magnitude—without compromising enantioselectivity. nih.gov

Organocatalysis represents another vibrant frontier, offering advantages such as reduced toxicity and ease of handling compared to metal-based catalysts. chemh.com Novel chiral Brønsted acids, such as those based on pentacarboxycyclopentadiene (PCCP), and hydrogen-bonding organocatalysts like hemisquaramides are being developed for the desymmetrization of meso-epoxides and kinetic resolution of racemic epoxides. acs.org These catalysts operate through distinct mechanisms, expanding the toolkit available for stereoselective ring-opening reactions. chemh.comacs.org Furthermore, the concept of bifunctional catalysis , where a single catalyst simultaneously activates multiple components of a reaction, is being explored to boost both efficiency and selectivity in these transformations. chemh.com

Future developments will likely focus on catalysts that are not only highly enantioselective but also robust, recyclable, and derived from abundant, non-toxic metals or organic precursors. chemh.com The exploration of innovative activation modes, including photoinduced processes and mechanochemical methods, may also unveil entirely new catalytic systems for epoxide transformations. chemh.com

Table 1: Comparison of Emerging Catalytic Systems for Asymmetric Epoxide Transformations

| Catalytic System | Key Features | Potential Advantages |

|---|---|---|

| Multimetallic Salen Complexes | Cooperative activation by two or more metal centers. | Significantly higher reaction rates, maintained high enantioselectivity. nih.gov |

| Chiral Brønsted Acids (e.g., PCCP) | Strong, modular, and synthetically accessible organocatalysts. | Avoids toxic metals, allows for rapid catalyst library creation. acs.org |

| Hydrogen-Bonding Organocatalysts | Utilizes catalysts like hemisquaramides to activate epoxides. | Effective for kinetic resolution under solvent-free conditions. acs.org |

| Bifunctional Catalysts | Single catalyst with multiple active sites for simultaneous activation. | Enhanced efficiency and selectivity. chemh.com |

Exploration of Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry are increasingly shaping the future of chemical synthesis, and the production and transformation of this compound are no exception. Research is actively pursuing more environmentally benign and sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One major focus is the replacement of traditional stoichiometric oxidants with eco-friendly alternatives in the epoxidation step. Catalytic systems that use hydrogen peroxide (H₂O₂) or even molecular oxygen are highly desirable as they generate water as the primary byproduct. mdpi.com For instance, manganese-based catalysts have shown effectiveness in the epoxidation of terpenes using H₂O₂ in greener solvent systems like water and acetone. mdpi.com

Biocatalysis offers a powerful green alternative to conventional chemical methods. Enzymes, such as lipases and epoxide hydrolases, can catalyze reactions under mild conditions (e.g., ambient temperature and pressure) with exceptional selectivity. acs.orgmdpi.com Lipases have been successfully employed for the ring-opening of epoxides with amines to produce β-amino alcohols, a reaction that benefits from the benign conditions and high efficiency of the biocatalyst. mdpi.com This approach avoids harsh reagents and can significantly shorten reaction times compared to some chemical methods. mdpi.com Chemo-enzymatic pathways are also being designed, combining the best of chemical and biological catalysis to create highly efficient and sustainable routes to chiral epoxides from renewable starting materials like levoglucosenone. nih.gov

The choice of solvent is another critical aspect of green synthesis. Research is moving away from volatile and toxic organic solvents towards more sustainable options. Polyethylene glycol (PEG) , for example, has been used as a green and recyclable reaction medium for the synthesis of thiiranes from oxiranes. researchgate.net Similarly, propylene (B89431) carbonate is being explored as an eco-friendly solvent for reactions like the etherification of benzyl (B1604629) alcohols. researchgate.net

Table 2: Green Chemistry Approaches for Epoxide Synthesis and Transformation

| Green Methodology | Example Application | Sustainability Benefits |

|---|---|---|

| Eco-friendly Oxidants | Mn-catalyzed epoxidation using H₂O₂. mdpi.com | Generates water as the only byproduct, avoiding toxic waste. |

| Biocatalysis | Lipase-catalyzed ring-opening of epoxides with amines. mdpi.com | Mild reaction conditions, high selectivity, use of renewable enzymes. |

| Renewable Feedstocks | Chemo-enzymatic synthesis of chiral epoxides from levoglucosenone. nih.gov | Reduces reliance on petrochemical starting materials. |

| Green Solvents | Use of Polyethylene Glycol (PEG) or Propylene Carbonate. researchgate.netresearchgate.net | Recyclable, less toxic, and improved reaction safety. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a transformative trend in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. nih.govrsc.org The synthesis and subsequent reactions of this compound are well-suited for this technology.

Continuous flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.comamt.uk This enhanced control can lead to higher yields, cleaner products, and the ability to safely handle highly reactive intermediates or perform reactions under extreme conditions that would be hazardous in large-scale batch reactors. mdpi.combeilstein-journals.org For example, telescoped continuous flow processes have been developed for the enantioselective synthesis of chiral epoxy alcohols, where multiple reaction steps are integrated into a single, uninterrupted sequence, eliminating the need for intermediate purification steps. acs.org This approach has been successfully applied to the synthesis of key intermediates for several active pharmaceutical ingredients (APIs). nih.govacs.org

Complementing flow chemistry is the rise of automated synthesis platforms . These robotic systems can perform complex, multi-step syntheses with high throughput and reproducibility. sigmaaldrich.comeubopen.orgresearchgate.net By integrating predictive models and artificial intelligence with robotic execution, platforms like SRI's SynFini™ can accelerate the entire discovery cycle, from designing a synthetic route to producing a final molecule for testing. youtube.com Automated platforms can handle tasks like liquid and solid dispensing, reaction monitoring, and work-up, freeing chemists to focus on experimental design and data analysis. eubopen.orgimperial.ac.uk The combination of flow reactors and automation enables the rapid optimization of reaction conditions and the creation of large compound libraries for screening, significantly accelerating drug discovery and materials development. researchgate.net

Computational Design of Novel Derivatives with Tailored Reactivity and Applications

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the design and discovery of new molecules and reaction pathways. nih.gov In the context of this compound, these methods offer a powerful way to predict reactivity and design novel derivatives with specific, tailored properties.

Quantum chemical simulations , using methods like Density Functional Theory (DFT), can elucidate reaction mechanisms and predict the activation energies of different pathways. researchgate.net This understanding is crucial for optimizing reaction conditions and for designing catalysts that favor a desired outcome. For instance, computational studies can explain the regioselectivity of epoxide ring-opening reactions by different nucleophiles under various catalytic conditions, guiding the synthesis of specific isomers. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By developing mathematical models that correlate the structural features of molecules with their chemical reactivity or biological activity, researchers can predict the properties of yet-unsynthesized compounds. nih.gov Both 2D- and 3D-QSAR analyses can provide insights into the structural requirements for enhancing a desired property, such as inhibitory potential against a specific enzyme. nih.gov These models, validated by techniques like molecular dynamics (MD) simulations, can guide the rational design of novel epoxide derivatives with enhanced therapeutic potential. nih.govresearchgate.net This in silico approach minimizes the trial-and-error of traditional synthesis and allows researchers to focus on the most promising candidates, saving time and resources. nih.gov The future will likely see an even tighter integration of computational design and automated synthesis, creating a closed-loop system where molecules are designed, synthesized, and tested in a rapid, iterative cycle. researchgate.net

常见问题

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 2-((Benzyloxy)methyl)-2-methyloxirane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via epoxidation of allyl benzyl ether precursors. A high yield (96%) was achieved using ((hex-5-en-1-yloxy)methyl)benzene under controlled epoxidation conditions (e.g., peracid-mediated reactions) . However, structurally similar compounds, such as (R)-2-((4-(benzyloxy)phenoxy)methyl)oxirane, showed lower yields (61%) due to steric hindrance or competing side reactions, highlighting the need for temperature control and stoichiometric optimization .

- Key Variables : Catalyst choice (e.g., mCPBA vs. H₂O₂/urea), solvent polarity, and reaction time.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Analysis : The compound’s ^1H NMR spectrum in CDCl₃ shows characteristic peaks: δ 7.40–7.25 (benzyl aromatic protons), 4.52 (benzyloxy methylene), and 3.1–3.4 ppm (oxirane protons) .

- Chromatography : HPLC or GC-MS with polar columns (e.g., ZORBAX Eclipse Plus C18) can assess purity. notes a purity threshold of ≥95% for research-grade material .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as oxiranes may release irritants during handling .

- Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and avoid aqueous solutions to prevent polymerization .

Q. How should the compound be stored to maintain stability?

- Methodological Answer : Store in sealed, amber glass containers under inert gas (N₂ or Ar) at –20°C to prevent moisture absorption and epoxide ring-opening reactions .

Advanced Research Questions

Q. How does stereochemistry impact the reactivity of this compound in enantioselective synthesis?

- Methodological Answer : The (S)-enantiomer (CAS 16495-13-9) is synthesized using chiral catalysts (e.g., Jacobsen’s catalyst) or resolved via enzymatic kinetic resolution. Its configuration influences regioselectivity in nucleophilic ring-opening reactions, critical for producing chiral intermediates in drug synthesis .

- Case Study : (R)-2-((4-(benzyloxy)phenoxy)methyl)oxirane was prepared with 61% yield via asymmetric epoxidation, demonstrating the role of chiral auxiliaries .

Q. How can researchers reconcile contradictory yield data in epoxidation reactions?

- Methodological Answer : Discrepancies in yields (e.g., 96% vs. 61% ) arise from substrate steric effects and reaction mechanisms. To optimize:

- Substrate Screening : Use computational tools (DFT) to model transition states.

- Catalyst Tuning : Adjust electron-withdrawing/donating groups on catalysts to modulate reactivity.

Q. What cross-reactivity risks exist with structurally related oxiranes?

- Methodological Answer : Derivatives like 2-[(2-nonylphenoxy)methyl]oxirane (CAS 94159-62-3) exhibit similar reactivity but may pose higher toxicity. Test cross-reactivity using:

- Competitive Binding Assays : Compare nucleophilic attack rates with thiols or amines .

- Hazard Profiling : Refer to SDS data for incompatible materials (e.g., strong acids) .

Q. How should researchers address gaps in toxicological data for novel oxirane derivatives?

- Methodological Answer : For compounds with limited toxicity data (e.g., no acute toxicity data ):

- In Silico Prediction : Use tools like EPA’s TEST or OECD QSAR Toolbox.

- Tiered Testing : Start with in vitro assays (Ames test for mutagenicity) before progressing to in vivo studies .

Q. What strategies enable derivatization of this compound for functional materials?

- Methodological Answer : The compound’s oxirane ring allows functionalization via:

- Ring-Opening Polymerization : Initiate with BF₃·OEt₂ to form polyethers for coatings .

- Click Chemistry : Thiol-epoxide "click" reactions for bioconjugation or dendrimer synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。